Varespladib

概要

説明

バレスピラジブは、分泌型ホスホリパーゼA2(sPLA2)の低分子阻害剤であり、炎症プロセスに関与する酵素です。 当初は炎症性疾患の治療のために開発されましたが、心血管疾患やヘビ毒による中毒など、さまざまな治療分野で可能性を示しています .

2. 製法

合成経路と反応条件: バレスピラジブの合成は、市販の出発物質から始まる複数の工程を伴います。 主要な工程には、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、精製と特性評価後に得られます .

工業的製造方法: バレスピラジブの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 温度、圧力、溶媒選択などの反応条件の最適化は、収率と純度を最大化するために不可欠です。 このプロセスには、一貫性と安全性を確保するための厳格な品質管理対策も含まれています .

3. 化学反応解析

反応の種類: バレスピラジブは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 一つの官能基を別の官能基と置き換えます.

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: ハロゲンと求核剤が一般的な試薬です.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が生成される場合があり、置換反応により異なる置換アナログが生成される場合があります .

4. 科学研究における用途

化学: sPLA2の阻害とその脂質代謝における役割を研究するためのツールとして使用されます。

生物学: 炎症性経路と細胞シグナル伝達への影響について調査されています。

医学: 急性冠症候群、関節リウマチ、ヘビ毒による中毒などの状態に対する治療薬として検討されています。

産業: 抗炎症薬と抗毒素の開発における潜在的な用途 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Varespladib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The process also includes stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions: Varespladib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .

科学的研究の応用

Varespladib is an inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X . It functions as an anti-inflammatory by targeting the arachidonic acid pathway . While its investigation as a therapy for inflammatory diseases like acute coronary syndrome was halted due to inadequate efficacy, research has shifted to its potential as a snake venom toxin inhibitor . The FDA has granted this compound orphan drug status for snakebite treatment .

This compound as a Snake Venom Inhibitor

More than 30 preclinical studies support the potential of this compound to inhibit venom sPLA2s and minimize their toxic effects in animals . These studies include in vitro pharmacology, crystallography, and in vivo and ex vivo studies in mouse, rat, pig, and human blood .

Key Laboratory Studies

Wang and colleagues found that this compound and this compound-methyl displayed inhibition of phospholipase activity at nanomolar and picomolar IC . this compound (4 mg/kg) can protect against hemorrhage, myonecrosis, and systemic toxicities by measuring the subcutaneous ecchymosis, the muscle damage, and the biochemical variation in serum enzymes from envenomed mice . The majority of the muscle myonecrosis and hemorrhage were inhibited by this compound, and this compound-treated mice recovered rapidly with lesser atrophy and muscle fibrosis . this compound treatment significantly inhibited venom sPLA2, with IC50 and ED50 values of 0.0016 to 0.063 mg/mL and 0.45 to 22.09 µg/g, respectively .

Coagulation Effects

This compound can inhibit the venom sPLA2 activity of hemotoxic snake venoms and effectively neutralize coagulopathic toxicities, including anticoagulation . It can also partially abrogate procoagulant venom effects caused by different toxin families .

Neutralizing Cytotoxicity

This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It appears to be more effective in neutralizing the cytotoxic effect. This compound is effective in the inhibition of catalytically-active toxic PLA2s and PLA2-like proteins, expanding the potential therapeutic usefulness of this inhibitor .

BRAVO Trial

The BRAVO trial was a Phase 2 study to evaluate the safety, tolerability, and efficacy of oral this compound . It enrolled 95 patients in the U.S. and India who were administered either this compound or a placebo in conjunction with the standard of care, which included antivenom in 93 of the 95 patients . The results from the BRAVO trial suggest that this compound is safe and well-tolerated for snakebite treatment .

Phase II Clinical Trial

A phase II clinical trial assessed the efficacy and safety of oral this compound methyl in patients bitten by venomous snakes . Among 95 patients randomized, the most common snakebites were from Russell's vipers (n=29), copperheads (n=18), and rattlesnakes (n=14) . The SSS improved from baseline to the average at 6 and 9 hours by 1.1 (95% CI, 0.7 to 1.6) in the this compound group versus 1.5 (95% CI, 1.0 to 2.0) in the placebo group (difference -0.4, 95% CI, -0.8 to 0.1, p=0.13) . A potentially promising signal of benefit was observed in patients initiating treatment within 5 hours of snakebite .

VISTA-16 Trial

作用機序

バレスピラジブは、分泌型ホスホリパーゼA2(sPLA2)の活性を阻害することにより効果を発揮します。 この酵素は、膜リン脂質からアラキドン酸を放出することに関与しており、これはプロ炎症性メディエーターの合成の前駆体です。 sPLA2を阻害することで、バレスピラジブはこれらのメディエーターの産生を減らし、抗炎症効果を発揮します .

類似化合物:

メチルバレスピラジブ: バレスピラジブの経口生物学的利用能のあるプロドラッグ。

LY315920: 同じような特性を持つ別のsPLA2阻害剤

独自性: バレスピラジブは、IIA、V、Xなどの複数のsPLA2アイソフォームを幅広く阻害するという独自性を持ちます。

類似化合物との比較

Methyl Varespladib: An orally bioavailable prodrug of this compound.

Uniqueness: this compound is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.

生物活性

Varespladib (LY-315920) is a synthetic phospholipase A2 (PLA2) inhibitor that has garnered attention for its potential therapeutic applications in treating various inflammatory conditions and snakebite envenomations. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and implications for future therapies.

This compound primarily acts by inhibiting secreted phospholipases A2 (sPLA2s), which are enzymes implicated in inflammatory processes and snake venom toxicity. The compound binds to the active sites of these enzymes, thereby preventing their catalytic activity. Studies have demonstrated that this compound can inhibit both enzymatic and toxic effects of various snake venoms, including those from species like Bothrops moojeni and Daboia acutus .

Key Findings on Mechanism

- Inhibition of PLA2 Activity : this compound effectively abolishes PLA2 activity at concentrations as low as 0.01 mM, while higher concentrations show no effect on other enzymatic activities such as caseinolytic or esterase activities .

- Structural Insights : Crystallographic studies reveal that this compound interacts with specific regions of PLA2-like toxins, blocking their activation and disrupting their ability to damage cellular membranes .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials, particularly for its role in managing atherosclerosis and snakebite envenomations.

Atherosclerosis Studies

In the PLASMA I and II trials, this compound was shown to significantly reduce levels of sPLA2-IIa in patients with stable coronary heart disease. The results indicated:

- Dose-Dependent Reduction : Treatment with this compound (50–500 mg twice daily) resulted in a dose-dependent decrease in sPLA2 levels, achieving reductions of 73% to 84% in different dosage groups .

- Lipid Profile Improvement : Patients receiving this compound experienced additional reductions in LDL cholesterol (up to 15%) compared to placebo .

Snakebite Envenomation Trials

The BRAVO trial assessed the efficacy of oral this compound in patients bitten by venomous snakes. Key outcomes included:

- Patient Cohort : The trial involved 95 patients across the U.S. and India, focusing on early treatment within five hours post-bite .

- Clinical Benefits : Although the primary endpoint was not met, significant benefits were observed in early treatment subgroups, including improved recovery rates and reduced illness severity .

Summary of Clinical Findings

| Study | Population | Treatment | Key Outcomes |

|---|---|---|---|

| PLASMA I & II | Patients with stable CHD | This compound (50–500 mg) | 73%-84% reduction in sPLA2 levels; LDL reduction up to 15% |

| BRAVO Trial | Snakebite victims | Oral this compound | Improved recovery rates; reduced illness severity when administered early |

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. It has been well-tolerated at doses up to 1000 mg daily over extended periods . No serious adverse events were noted during the clinical trials for snakebite treatment, reinforcing its potential as a safe therapeutic option .

特性

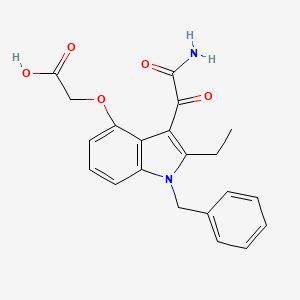

IUPAC Name |

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXTPHDSZUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172733-42-5 (Sodium salt) | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169378 | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-68-2 | |

| Record name | Varespladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。